molecular formula C17H12N2O4S B2744543 (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 879815-57-3

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2744543
CAS No.: 879815-57-3
M. Wt: 340.35
InChI Key: GBGMFGZHKWNELE-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H12N2O4S and its molecular weight is 340.35. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown the potential anticancer activity of thiazolidine-2,4-dione derivatives. A study synthesized derivatives, including compounds with nitro groups, and found them to exhibit significant anticancer activity against human breast cancer cell lines by inhibiting topoisomerase-I enzyme, highlighting the therapeutic potential of these compounds in cancer treatment (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Agents

Several studies have synthesized thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as effective antimicrobial agents. For instance, novel derivatives were synthesized and characterized, displaying significant antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans (Rajput et al., 2011).

Corrosion Inhibition

Thiazolidinediones have also been identified as effective corrosion inhibitors for metals. A study utilized thiazolidine-2,4-dione derivatives to inhibit corrosion in carbon steel, demonstrating that these compounds can significantly enhance corrosion resistance. This application is particularly relevant for industrial sectors looking to protect metal infrastructure and components (Chaouiki et al., 2022).

Antitubercular and Antidiabetic Activities

Compounds based on thiazolidine-2,4-dione have been explored for their antitubercular and antidiabetic properties. Their ability to act on specific cellular targets makes them suitable candidates for the development of new treatments for tuberculosis and diabetes. For instance, derivatives have been synthesized to exhibit significant activity against Mycobacterium tuberculosis and to possess hypoglycemic and hypolipidemic activities, beneficial for managing type 2 diabetes mellitus (Sohda et al., 1982).

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-11-6-2-4-8-13(11)18-16(20)15(24-17(18)21)10-12-7-3-5-9-14(12)19(22)23/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMFGZHKWNELE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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